molecular formula C11H17NO2S B15235986 1-(4-(Methylsulfonyl)phenyl)butan-1-aminehcl

1-(4-(Methylsulfonyl)phenyl)butan-1-aminehcl

Cat. No.: B15235986
M. Wt: 227.33 g/mol
InChI Key: FRLIGJXIIBOYRD-UHFFFAOYSA-N
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Description

1-(4-(Methylsulfonyl)phenyl)butan-1-amine hydrochloride is a chemical compound with the molecular formula C11H17NO2S. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a methylsulfonyl group attached to a phenyl ring, which is further connected to a butan-1-amine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Methylsulfonyl)phenyl)butan-1-amine hydrochloride typically involves the reaction of 4-(methylsulfonyl)benzaldehyde with butan-1-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of 1-(4-(Methylsulfonyl)phenyl)butan-1-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

1-(4-(Methylsulfonyl)phenyl)butan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-(Methylsulfonyl)phenyl)butan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-(4-(Methylsulfonyl)phenyl)butan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), by binding to their active sites. This inhibition leads to a reduction in the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(Methylsulfonyl)phenyl)butan-1-amine hydrochloride is unique due to its specific structural features, which confer distinct biological activities. Its methylsulfonyl group plays a crucial role in its interaction with molecular targets, making it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C11H17NO2S

Molecular Weight

227.33 g/mol

IUPAC Name

1-(4-methylsulfonylphenyl)butan-1-amine

InChI

InChI=1S/C11H17NO2S/c1-3-4-11(12)9-5-7-10(8-6-9)15(2,13)14/h5-8,11H,3-4,12H2,1-2H3

InChI Key

FRLIGJXIIBOYRD-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=C(C=C1)S(=O)(=O)C)N

Origin of Product

United States

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